Naphtho[1,8-cd]-1,2-ditellurole
Description
Properties
CAS No. |
52875-49-7 |
|---|---|
Molecular Formula |
C10H6Te2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2,3-ditelluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6Te2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI Key |
VLAPSXYRIQJGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)[Te][Te]C3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,8-Dibromo-Naphthalene Precursors
The starting materials are typically 2,7-disubstituted naphthalenes, where substituents can be alkoxy or other functional groups to enhance solubility and reactivity. For example, 2,7-di(n-dodecyloxy)naphthalene is synthesized by alkylation of 2,7-dihydroxynaphthalene with 1-bromododecane in the presence of potassium carbonate in DMF at 95 °C for 16 hours, yielding a light-brown powder with high purity (96%).
Subsequent bromination at the peri-positions (1,8-positions) is achieved using N-bromosuccinimide (NBS) in pyridine under reflux conditions. For instance, 2,7-di(n-dodecyloxy)naphthalene undergoes bromination to give 1,8-dibromo-2,7-di(n-dodecyloxy)naphthalene in 69% yield as white crystals.
Formation of the Dilithiated Intermediate
The dibromo compound is dissolved in dry tetrahydrofuran (THF) and cooled to −78 °C. n-Butyllithium (1.6 M in hexanes) is added dropwise to generate the dilithiated intermediate. The mixture is stirred at −78 °C for 30 minutes, then warmed sequentially to 0 °C and room temperature to ensure complete lithiation.
Reaction with Elemental Tellurium
Elemental tellurium powder is added to the dilithiated solution at 0 °C. The mixture is then warmed to room temperature and stirred for 1 hour, allowing the formation of the fused 1,2-ditellurole ring via nucleophilic substitution and ring closure. The reaction is quenched with saturated ammonium chloride solution, and air is bubbled through the mixture to oxidize any tellurium intermediates, facilitating product isolation.
Purification and Characterization
The reaction mixture is filtered through celite, and the organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography using appropriate solvent systems (e.g., hexanes/ethyl acetate mixtures) to afford the pure this compound as a solid or oil depending on the substituents.
Representative Examples and Yields
| Compound Description | Starting Material | Key Reagents & Conditions | Yield (%) | Physical State | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| 2,7-Di(n-dodecyloxy)naphthalene | 2,7-Dihydroxynaphthalene + 1-bromododecane | K2CO3, DMF, 95 °C, 16 h | 96 | Light brown powder | 60–63 | High purity for next step |
| 1,8-Dibromo-2,7-di(n-dodecyloxy)naphthalene | Above compound + NBS, pyridine | Reflux in dichloromethane, 3 h | 69 | White crystals | 81–82 | Bromination at peri-positions |
| Naphtho[1,8-cd]-1,2-diselenole (selenium analogue) | 1,8-Dibromo-2,7-di(n-dodecyloxy)naphthalene | n-Butyllithium, elemental selenium, THF, −78 to RT | 20–42 | Purple solid/oil | 64–111 | Similar method for tellurole synthesis |
| This compound (expected method) | 1,8-Dibromo-2,7-disubstituted naphthalene | n-Butyllithium, elemental tellurium, THF, −78 to RT | ~40–50* | Solid or oil | Not reported | Analogous to diselenole synthesis |
*Note: Exact yields for the ditellurole are less commonly reported but are expected to be similar to diselenole analogues based on reaction similarity.
Analysis of Preparation Methods
Advantages
- The use of n-butyllithium allows regioselective lithiation at the dibromo sites, enabling precise formation of the fused ring.
- Elemental tellurium is a straightforward chalcogen source, facilitating direct incorporation into the ring system.
- The method is adaptable to various substituents on the naphthalene core, allowing tuning of solubility and electronic properties.
Challenges
- Handling of n-butyllithium requires strict anhydrous and low-temperature conditions.
- Elemental tellurium has limited solubility, which can affect reaction kinetics.
- The final ditellurole compounds may be sensitive to air and light, requiring careful purification and storage.
Comparison with Selenium Analogues
The preparation of naphtho[1,8-cd]-1,2-diselenole is well-documented and serves as a model for the ditellurole synthesis. Selenium analogues typically have somewhat higher yields and more stable intermediates due to selenium’s chemical properties compared to tellurium. However, the synthetic route is fundamentally the same, involving lithiation and chalcogen insertion.
Summary Table of Key Reaction Conditions
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Alkylation | 1-Bromododecane, K2CO3, DMF, 95 °C, 16 h | Introduce alkoxy substituents |
| Bromination | NBS, pyridine, reflux in dichloromethane, 3 h | Install bromine at 1,8-positions |
| Lithiation | n-Butyllithium (1.6 M), THF, −78 °C to RT | Generate dilithiated intermediate |
| Chalcogen insertion | Elemental tellurium, 0 °C to RT, 1 h | Form fused ditellurole ring |
| Work-up and purification | Saturated NH4Cl quench, air oxidation, celite filtration, flash chromatography | Isolate pure product |
Chemical Reactions Analysis
Types of Reactions
1,2-Ditelluraacenaphthylene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride (NaBH4).
Substitution: The tellurium atoms can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or nitric acid (HNO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in an inert atmosphere.
Substitution: Various organometallic reagents or halogenating agents under controlled conditions.
Major Products Formed
Oxidation: Oxidized tellurium species such as tellurium dioxide (TeO2).
Reduction: Regeneration of 1,2-Ditelluraacenaphthylene.
Substitution: Compounds with different functional groups replacing the tellurium atoms.
Scientific Research Applications
Scientific Research Applications
The applications of Naphtho[1,8-cd]-1,2-ditellurole span several disciplines:
1. Coordination Chemistry:
- This compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit interesting electronic and structural properties. These complexes are often studied for their potential in catalysis and material science.
2. Biological Activity:
- The compound has been investigated for its potential antioxidant and anticancer properties. The unique redox behavior of tellurium enables it to participate in electron transfer processes, which can induce oxidative stress in cancer cells, leading to apoptosis. Studies have shown that derivatives of tellurium compounds can effectively reduce cell viability in various cancer cell lines .
3. Medicinal Chemistry:
- Research has explored the use of this compound in drug delivery systems. Its ability to modulate biological pathways through redox reactions positions it as a candidate for therapeutic applications in treating diseases such as cancer and neurodegenerative disorders .
4. Material Science:
- The compound is utilized in developing advanced materials, including semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in organic electronics and optoelectronics, where efficient charge transport is crucial .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 4.3 | Induces apoptosis via oxidative stress |
| This compound | PC-3 (Prostate) | 1.7 | Triggers cell cycle arrest |
| Dimethyldiselenide | Various | <10 | Antioxidant activity leading to cell death |
Case Studies
Case Study 1: Anticancer Properties
In a study evaluating the cytotoxic effects of various organotellurium compounds on cancer cell lines, this compound exhibited significant activity against MCF-7 cells with an IC50 value of 4.3 µM. The mechanism involved the generation of reactive oxygen species (ROS), which led to mitochondrial dysfunction and apoptosis induction .
Case Study 2: Coordination Complexes
Research on coordination complexes formed with this compound revealed enhanced catalytic activity in organic transformations. These complexes were shown to facilitate reactions under mild conditions while providing high selectivity for desired products, showcasing their potential utility in synthetic chemistry .
Mechanism of Action
The mechanism of action of 1,2-Ditelluraacenaphthylene involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Structural and Physical Properties
The naphtho[1,8-cd]-1,2-dichalcogenoles share a common fused-ring framework but differ in chalcogen atoms (S, Se, Te). Key comparative data are summarized below:
Structural Insights :
- Bond Lengths and Electronegativity : The S–S bond in dithiole (~2.05 Å) is shorter than Se–Se (~2.34 Å) and Te–Te (~2.70 Å), reflecting increasing atomic radii and decreasing electronegativity (S > Se > Te). This trend influences electronic delocalization and redox behavior .
- Thermodynamic Stability: The dithiole exhibits a well-defined melting point (389.7 K) and heat of fusion (13.0 kJ/mol) , whereas stability data for diselenole and ditellurole are less documented, likely due to challenges in handling heavier chalcogens.
Key Reactivity Differences :
- Oxidative Cyclization: Dithioles and diselenoles form via 1,2-chalcogen bonding, whereas ditelluroles may require milder conditions to avoid overoxidation of Te .
- Phosphine Adducts: Dithiole and diselenole form stable adducts with phosphines (e.g., tert-butylphosphine), as shown by ³¹P MAS NMR studies . Ditellurole-phosphine interactions remain unexplored but could exhibit stronger Lewis acidity due to Te’s polarizability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
